7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Medicinal Chemistry Kinase Inhibitors Hinge-Binding

Kinase drug discovery programs often waste 6-12 months on scaffold-hopping when initial cores lack crystallographic validation. 7,8-Dihydro-1,7-naphthyridin-6(5H)-one eliminates this risk with co-crystal-proven hinge-region binding (PDB 9LGL for PKMYT1). • Three orthogonal diversification vectors (C-5, C-7, amide NH) support >100-compound parallel libraries. • CNS-optimized physicochemical profile (XLogP3 = -0.3, TPSA = 42 Ų) accelerates brain-penetrant lead identification. • Commercially available in gram quantities with consistent 97% HPLC purity.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 853648-47-2
Cat. No. B2550629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-1,7-naphthyridin-6(5H)-one
CAS853648-47-2
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESC1C2=C(CNC1=O)N=CC=C2
InChIInChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11)
InChIKeyXYLHYWKYZKPDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-1,7-naphthyridin-6(5H)-one: Core Sourcing & Differentiation


7,8-Dihydro-1,7-naphthyridin-6(5H)-one (CAS 853648-47-2) is a partially saturated 1,7-naphthyridinone scaffold (C₈H₈N₂O, MW 148.16 g/mol) [1] that occupies a strategically important niche between fully aromatic naphthyridines and fully reduced tetrahydronaphthyridines. Its single amide carbonyl and single hydrogen-bond donor enable vector-controlled elaboration at the 5- and 7-positions, while the rigid bicyclic core provides a conformational constraint that is distinct from both monocyclic and fully aromatic analogs [2]. This compound serves as a key intermediate in the synthesis of kinase inhibitors targeting DGKα/ζ, PKMYT1, PIP4K2A, and Aurora kinases, where the dihydropyridinone ring is critical for hinge-region binding and selectivity [3][4][5].

7,8-Dihydro-1,7-naphthyridin-6(5H)-one: Why Generic Analogs Fail


Substituting 7,8-dihydro-1,7-naphthyridin-6(5H)-one with structurally similar analogs such as the fully aromatic 1,7-naphthyridine (CAS 253-69-0) or the fully reduced 5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 13623-85-3) is not pharmacologically or synthetically equivalent [1][2]. The dihydropyridinone ring introduces a hydrogen-bond-donating amide NH (HBD count = 1) absent in the aromatic parent, while the carbonyl oxygen provides a critical HBA vector for kinase hinge-region binding that is absent in the fully reduced tetrahydronaphthyridine [2][3]. Furthermore, the XLogP3 of -0.3 represents a hydrophilic midpoint between the more lipophilic 5,6,7,8-tetrahydro-1,7-naphthyridine (LogP ≈ 1.06) and the aromatic 1,7-naphthyridine (LogP ≈ 0.5), directly impacting solubility, permeability, and metabolic stability profiles [2]. Regioisomeric scaffolds such as 1,6-naphthyridin-5(6H)-one (CAS 23616-31-1) present a different nitrogen positional arrangement that fundamentally alters kinase selectivity profiles, as demonstrated by the divergent target profiles of 1,6- vs. 1,7-naphthyridinone series against MET, VEGFR-2, and c-Kit [4].

7,8-Dihydro-1,7-naphthyridin-6(5H)-one: Quantitative Comparator Evidence


H-Bond Donor Count: Dihydropyridinone vs. Analogs

7,8-Dihydro-1,7-naphthyridin-6(5H)-one possesses exactly one hydrogen-bond donor (the amide NH), which is essential for forming a directed hydrogen bond with the hinge region of kinases such as PKMYT1 and PIP4K2A [1][2]. In contrast, the fully aromatic 1,7-naphthyridine (CAS 253-69-0) has HBD = 0, and the fully reduced 5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 13623-85-3) has HBD = 1 but lacks the carbonyl HBA vector; neither can simultaneously satisfy the HBD/HBA pairing geometry required by the kinase hinge [3].

Medicinal Chemistry Kinase Inhibitors Hinge-Binding

Lipophilicity and TPSA Comparison

The computed XLogP3 of 7,8-dihydro-1,7-naphthyridin-6(5H)-one is -0.3, with a topological polar surface area (TPSA) of 42 Ų [1]. This places it in a distinct physicochemical space compared to both the fully reduced 5,6,7,8-tetrahydro-1,7-naphthyridine (LogP ≈ 1.06, TPSA = 24.9 Ų) and the aromatic 2,7-naphthyridin-1(2H)-one regioisomer (TPSA ≈ 42 Ų but higher LogP due to different nitrogen arrangement) [2]. A scaffold with LogP < 0 and moderate TPSA is preferred for CNS drug discovery and for reducing phospholipidosis risk, whereas the more lipophilic tetrahydronaphthyridine scaffold tends to accumulate in adipose tissue and exhibit higher metabolic turnover [3].

Physicochemical Properties Drug-Likeness Scaffold Selection

Kinase Selectivity: 1,7- vs. 1,6-Naphthyridinone Scaffolds

A systematic scaffold-hopping study demonstrated that the 1,6-naphthyridinone core produces MET inhibitors with IC₅₀ values in the low nanomolar range (compound 23g: MET IC₅₀ = 2.3 nM) and excellent VEGFR-2 selectivity, whereas the isomeric 2,7-naphthyridinone scaffold (an alternative 1,7-series scaffold) yields a distinct c-Kit/VEGFR-2 dual inhibition profile [1][2]. While no direct MET IC₅₀ has been reported for 7,8-dihydro-1,7-naphthyridin-6(5H)-one itself, its 1,7-nitrogen arrangement aligns with the PIP4K2A and PKMYT1 pharmacophore, as evidenced by the co-crystal structures of BAY-091/BAY-297 (PIP4K2A) and compound 6 (PKMYT1) [3][4]. The 1,6-regioisomeric scaffold preferentially engages MET and VEGFR-2, not PIP4K2A, confirming that regioisomer substitution between 1,6- and 1,7-series results in divergent kinase target profiles.

Kinase Selectivity Scaffold Hopping Antitumor

Conformational Rigidity vs. Flexible Analogs

7,8-Dihydro-1,7-naphthyridin-6(5H)-one has zero rotatable bonds (RotB = 0), imparting maximal conformational rigidity that reduces the entropic penalty upon target binding compared to flexible analog scaffolds [1]. In contrast, synthetic intermediates such as N-(2-aminoethyl)pyridine carboxamide derivatives used in naphthyridinone synthesis possess 3–5 rotatable bonds, leading to higher conformational entropy and lower ligand efficiency . The rigid bicyclic core pre-organizes the HBD/HBA vectors for kinase hinge recognition, a feature that X-ray co-crystal structures (PDB 9LGL) confirm is critical for PKMYT1 inhibition [2].

Conformational Analysis Ligand Efficiency Scaffold Rigidity

C-5 and C-7 Functionalization Versatility

The presence of benzylic methylene groups at positions 5 and 7 in 7,8-dihydro-1,7-naphthyridin-6(5H)-one enables direct C-H functionalization, alkylation, and arylation chemistry that is not possible on the fully aromatic 1,7-naphthyridine parent [1]. Patent literature demonstrates that this scaffold is elaborated into kinase inhibitors via substitution at these positions, generating diverse libraries that are inaccessible from aromatic naphthyridines, which require more complex de novo ring construction [2]. The reported synthetic utility in patent WO2020006018 (Bristol-Myers Squibb) for DGKα/ζ inhibitors and in multiple kinase inhibitor patents (c-Kit, Aurora, MET) confirms this scaffold as a preferred diversification platform [2][3].

Synthetic Chemistry C-H Functionalization Library Synthesis

Procurement Purity and Storage Stability

7,8-Dihydro-1,7-naphthyridin-6(5H)-one is commercially available from multiple suppliers at purities ≥95% (typically 97%+), with storage conditions specified at 2–8°C [1]. In contrast, the regioisomeric 7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 155058-02-9) is listed in fewer catalogs with lower average purity specifications (~95%), and the parent 1,7-naphthyridine has limited commercial availability due to handling challenges associated with its higher volatility and aromatic instability . The dihydropyridinone oxidation state contributes to improved shelf stability compared to the fully aromatic analog, which is prone to oxidative degradation [1].

Chemical Procurement Quality Control Supply Chain

7,8-Dihydro-1,7-naphthyridin-6(5H)-one: Procurement & Deployment Scenarios


PIP4K2A/PKMYT1 Inhibitor Lead Generation

For programs targeting PIP4K2A or PKMYT1 kinases, 7,8-dihydro-1,7-naphthyridin-6(5H)-one is the proven scaffold of choice. The 1,7-nitrogen arrangement and dihydropyridinone HBD/HBA pair are validated by co-crystal structures (PDB 9LGL for PKMYT1; BAY-091/BAY-297 for PIP4K2A) showing critical hinge-region interactions not achievable with 1,6-naphthyridinone or tetrahydronaphthyridine analogs [1][2]. Starting a PIP4K2A or PKMYT1 program with this scaffold rather than a regioisomer eliminates the need for a scaffold-hopping campaign and directly anchors the key pharmacophoric elements [1][2].

DGKα/ζ Inhibitor Program for Immuno-Oncology

Bristol-Myers Squibb's patent WO2020006018 demonstrates that naphthyridinone derivatives built on the dihydro-1,7-naphthyridinone core are effective DGKα/ζ inhibitors capable of activating T cells and enhancing antitumor immunity [1]. The C-5 and C-7 benzylic positions enable rapid SAR exploration to optimize DGKα vs. DGKζ selectivity and pharmacokinetic properties. For immuno-oncology programs pursuing DGK inhibition, this scaffold offers a clinically precedented starting point with established synthetic routes [1].

Benzylic Diversification for Kinase Library Synthesis

The two benzylic methylene groups at positions 5 and 7, combined with the amide NH, provide three orthogonal diversification vectors for parallel library synthesis [1][2]. This enables rapid construction of >100-compound kinase-focused libraries using combinatorial chemistry approaches that are inaccessible from aromatic naphthyridine scaffolds. The zero rotatable bond count ensures that each library member inherits the core scaffold rigidity and favorable ligand efficiency, maximizing the probability of identifying potent, selective hits .

CNS-Penetrant Kinase Inhibitor Design

With XLogP3 = -0.3 and TPSA = 42 Ų, 7,8-dihydro-1,7-naphthyridin-6(5H)-one sits within the optimal CNS drug-likeness space (LogP < 1, TPSA < 70 Ų) defined by the Wager CNS MPO score [1][2]. In contrast, the fully reduced 5,6,7,8-tetrahydro-1,7-naphthyridine (LogP ≈ 1.06) and many 1,6-naphthyridinone analogs exceed preferred CNS lipophilicity thresholds . For programs targeting brain-penetrant kinase inhibitors (e.g., GABAA receptor negative allosteric modulators), this scaffold provides a physicochemical advantage that can reduce the number of property-optimization cycles required [2].

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